molecular formula C11H12N4O B8375477 4-amino-3-ethyl-6-phenyl-1,2,4-triazin-5(4H)-one

4-amino-3-ethyl-6-phenyl-1,2,4-triazin-5(4H)-one

Cat. No. B8375477
M. Wt: 216.24 g/mol
InChI Key: HOGIAYGOAVBDQK-UHFFFAOYSA-N
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Patent
US03978068

Procedure details

10.0 g (0.2 mol) of hydrazine hydrate, dissolved in 20 ml of dimethylformamide, were added dropwise to a solution of 26.7 g (0.1 mol) of 1-phenyl-1-ethoxycarbonyl-4-chloro-4-ethyl-2,3-diazabutadiene in 100 ml of dimethylformamide at a temperature of 5°C to 10°C, whilst stirring. After stirring for 3 hours, 250 ml of water were added to the reaction mixture. The whole was left to stand overnight. Thereafter, the solid which had precipitated was filtered off, well rinsed with water and dried. The yellowish-white crude product (17.4 g = 80% of theory) was purified by recrystallization from isopropanol/water. 14.5 g (67.1% of theory) of 3-ethyl-4-amino-6-phenyl-5-H-1,2,4-triazin-5-one of melting point 164°C were obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
1-phenyl-1-ethoxycarbonyl-4-chloro-4-ethyl-2,3-diazabutadiene
Quantity
26.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[C:4]1([C:10]([C:17]([O:19]CC)=O)=[N:11][N:12]=[C:13](Cl)[CH2:14][CH3:15])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.O>CN(C)C=O>[CH2:14]([C:13]1[N:2]([NH2:3])[C:17](=[O:19])[C:10]([C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)=[N:11][N:12]=1)[CH3:15] |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O.NN
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
1-phenyl-1-ethoxycarbonyl-4-chloro-4-ethyl-2,3-diazabutadiene
Quantity
26.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=NN=C(CC)Cl)C(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
The whole was left
CUSTOM
Type
CUSTOM
Details
Thereafter, the solid which had precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
well rinsed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The yellowish-white crude product (17.4 g = 80% of theory) was purified by recrystallization from isopropanol/water

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)C1=NN=C(C(N1N)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g
YIELD: PERCENTYIELD 67.1%
YIELD: CALCULATEDPERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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